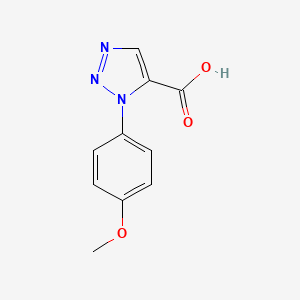![molecular formula C12H17N3 B7836102 (1-isobutyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B7836102.png)
(1-isobutyl-1H-benzo[d]imidazol-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-isobutyl-1H-benzo[d]imidazol-2-yl)methanamine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an isobutyl group attached to the benzimidazole ring, which may influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-1H-benzo[d]imidazol-2-yl)methanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Introduction of Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the isobutyl group.
Reduction: Reduction reactions can target the imine or amine functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Chemistry
(1-isobutyl-1H-benzo[d]imidazol-2-yl)methanamine is used as a building block in organic synthesis, particularly in the development of new benzimidazole derivatives with potential biological activities.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structure allows for interactions with various biological targets.
Medicine
The compound is investigated for its potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities. Benzimidazole derivatives are known for their pharmacological properties, and this compound is no exception.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1-isobutyl-1H-benzo[d]imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can form hydrogen bonds and other interactions with active sites, while the isobutyl group may enhance binding affinity or selectivity. The methanamine group can participate in additional interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine
- (1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine
- (1-propyl-1H-benzo[d]imidazol-2-yl)methanamine
Uniqueness
(1-isobutyl-1H-benzo[d]imidazol-2-yl)methanamine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the isobutyl group may provide enhanced lipophilicity and steric effects, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Propiedades
IUPAC Name |
[1-(2-methylpropyl)benzimidazol-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-9(2)8-15-11-6-4-3-5-10(11)14-12(15)7-13/h3-6,9H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHUMDTVWDGGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[3,5-dimethyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanoic acid](/img/structure/B7836097.png)

![2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B7836104.png)
